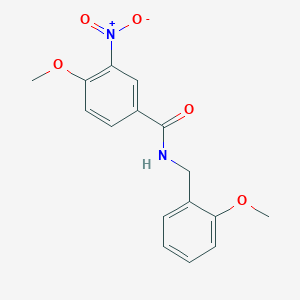

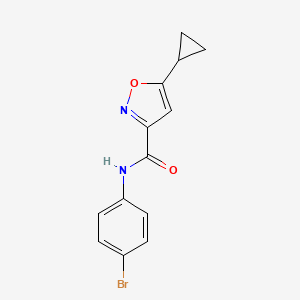

![molecular formula C22H29N3O2 B5524486 2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions. For instance, a study described the preparation of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, highlighting the intricate steps involved in creating such compounds (Clark et al., 1983). Another study presented a practical and divergent synthesis approach for 3,9-diazaspiro[5.5]undecanes and undecan-2-ones, indicating the versatility and complexity in their synthesis (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane compounds is characterized by the presence of a spirocyclic core, which is crucial for their biological activity. Studies have detailed the structural characteristics of similar compounds, emphasizing the importance of specific substituents and structural motifs (Blanco‐Ania et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their unique structure. For instance, their interaction with various reagents and the formation of complex structures through reactions like Michael addition are noteworthy (Yang et al., 2009).

Scientific Research Applications

Antihypertensive Applications

- Antihypertensive 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones : These compounds, including the structural motif of the specified compound, were synthesized for antihypertensive screening. A detailed pharmacological evaluation of one such compound revealed its antihypertensive activity primarily due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Chemokine Receptor Antagonists

- CCR8 Antagonists : Compounds in this category, including 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, are claimed as CCR8 antagonists useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Privileged Heterocycles for Various Disorders

- Bioactivity and Synthesis : 1,9-diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, could be used for treating obesity, pain, various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).

Antibacterial Activity

- Novel Antibacterial Drugs : Certain diazaspiro[5.5]undecane compounds have been synthesized and demonstrated potent in vitro antibacterial activity against respiratory pathogens, offering a promising avenue for treating respiratory tract infections (Odagiri et al., 2013).

EZH2 Inhibition for Cancer Therapy

- EZH2 Inhibitors : A series of quinoline derivatives, including 5-methoxyquinoline derivatives, was synthesized and biologically evaluated as Enhancer of Zeste Homologue 2 (EZH2) inhibitors. This represents a new class of compounds for potential cancer therapy (Xiang et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c1-27-15-14-25-17-22(8-7-21(25)26)9-12-24(13-10-22)16-18-4-2-6-20-19(18)5-3-11-23-20/h2-6,11H,7-10,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIIRXXNBPFJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)CC3=C4C=CC=NC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

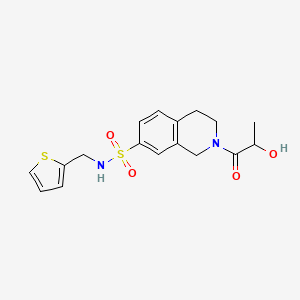

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

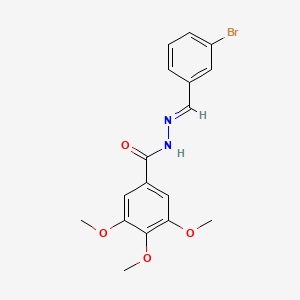

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)

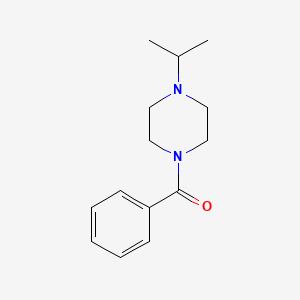

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)